molecular formula C18H21BrN2O3 B167703 7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide CAS No. 10155-48-3

7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide

Cat. No. B167703
CAS RN: 10155-48-3
M. Wt: 393.3 g/mol
InChI Key: PVZXJTNWDZNFJH-UHFFFAOYSA-N
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Description

7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. In addition, it can also inhibit the activity of various kinases, including AKT and ERK, which are involved in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, respectively.

Biochemical And Physiological Effects

7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. In addition, it can also inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. Furthermore, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

The advantages of using 7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide in lab experiments include its high potency and selectivity, which make it an ideal lead compound for developing new drugs. In addition, it has been found to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its accessibility to researchers.

Future Directions

There are several future directions for the research and development of 7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide. One potential direction is to further investigate its potential applications in cancer research, particularly in combination with other drugs or therapies. Another direction is to explore its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, it may be possible to modify the structure of this compound to improve its potency and selectivity, as well as to reduce its cost.

Synthesis Methods

The synthesis of 7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide involves the reaction of 7-bromo-2-naphthoic acid with N-(3-aminopropyl)morpholine in the presence of a coupling agent, followed by the addition of 3-bromo-1-hydroxypropan-2-one. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases. In drug discovery, this compound can be used as a lead compound to develop new drugs with improved efficacy and reduced side effects.

properties

CAS RN

10155-48-3

Product Name

7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide

Molecular Formula

C18H21BrN2O3

Molecular Weight

393.3 g/mol

IUPAC Name

7-bromo-3-hydroxy-N-(3-morpholin-4-ylpropyl)naphthalene-2-carboxamide

InChI

InChI=1S/C18H21BrN2O3/c19-15-3-2-13-12-17(22)16(11-14(13)10-15)18(23)20-4-1-5-21-6-8-24-9-7-21/h2-3,10-12,22H,1,4-9H2,(H,20,23)

InChI Key

PVZXJTNWDZNFJH-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O

Other CAS RN

10155-48-3

Origin of Product

United States

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